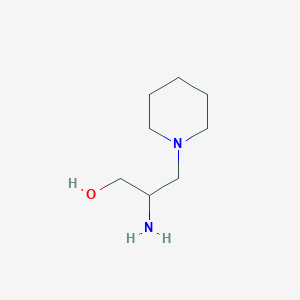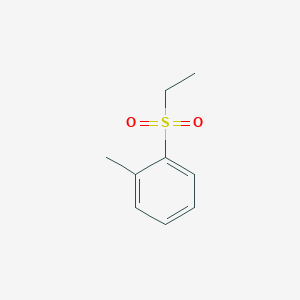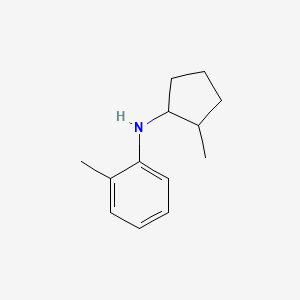
1-(3,5-Dimethylphenyl)piperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a 3,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) . Additionally, the intramolecular amination of organoboronates provides a route to piperidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. Continuous flow reactions and microwave irradiation are often employed to enhance reaction efficiency and yield . These methods allow for the large-scale production of the compound, making it accessible for various applications.
化学反应分析
Types of Reactions
1-(3,5-Dimethylphenyl)piperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction results in amines. Substitution reactions can produce a variety of substituted piperidines .
科学研究应用
1-(3,5-Dimethylphenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3,5-Dimethylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-(3,5-Dimethylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(3,5-Dimethylphenyl)piperazin-2-one: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-(2,5-Dimethylphenyl)piperazine: Another similar compound with a piperazine ring and different substitution pattern.
1-[(3-Methylphenyl)carbonyl]piperidin-4-one: This compound has a different substitution pattern on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
1-(3,5-dimethylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)14-6-4-3-5-13(14)15/h7-9H,3-6H2,1-2H3 |
InChI 键 |
RXCAUZLAFWDKEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)N2CCCCC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)



![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)



![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
